IVMA Exhibits Approximately 4-Fold Higher in Vivo Bioactivity Than Methoprene in the Manduca Black Larval Assay
In the Manduca sexta black larval assay, IVMA (iodovinylmethoprenol) demonstrated an ED50 of 3.2 pmol, making it the most active compound among a series of JH I and methoprene derivatives tested [1]. The parent compound methoprene was approximately 4-fold less active than IVMA in the same assay system, as independently corroborated by the synthesis report that states 'IVMA is 4 times more active than methoprene' [2]. This potency advantage is quantitatively meaningful: at the ED50 level, IVMA achieves equivalent biological effect at roughly 25% of the methoprene dose required.
| Evidence Dimension | In vivo juvenoid bioactivity (ED50) |
|---|---|
| Target Compound Data | IVMA ED50 = 3.2 pmol |
| Comparator Or Baseline | Methoprene: approximately 4-fold less active (estimated ED50 ≈ 12.8 pmol based on 4× potency ratio) |
| Quantified Difference | ~4-fold higher potency (3.2 pmol vs. ~12.8 pmol) |
| Conditions | Manduca sexta black larval assay; topical application to day-1 fifth instar larvae; assessment of juvenoid activity via melanization inhibition |
Why This Matters
For procurement decisions, the 4-fold potency differential means that IVMA enables experimental designs requiring lower compound mass to achieve equivalent pharmacological effect, reducing solvent artifacts and non-specific binding in sensitive receptor assays.
- [1] Riddiford LM, Osir EO, Fittinghoff CM, Green JM. Juvenile hormone analog binding in Manduca epidermis. Insect Biochem. 1987;17(7):1039-1043. View Source
- [2] Boehm MF, Prestwich GD. Synthesis of radioiodinated juvenile hormone analogs. J Org Chem. 1986;51(26):5447-5450. View Source
